6-methoxy-N-methylnaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-N-methylnaphthalen-2-amine is an aromatic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol This compound is known for its unique chemical structure, which includes a methoxy group and a methylamine group attached to a naphthalene ring
Vorbereitungsmethoden
The synthesis of 6-methoxy-N-methylnaphthalen-2-amine can be achieved through several synthetic routes. One common method involves the acylation of beta-naphthyl methyl ether with acetyl chloride in the presence of a Lewis acid catalyst . The reaction conditions typically include the use of nitro-paraffin as an isomer transposition promoter to transfer the acyl group to the desired position on the naphthalene ring. The crude product is then purified through crystallization to obtain the final compound. This method is suitable for industrial production due to its high conversion rate, reasonable reaction steps, and low environmental impact .
Analyse Chemischer Reaktionen
6-Methoxy-N-methylnaphthalen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the compound can be oxidized to form 6-methoxy-2-naphthylamine, which can further undergo substitution reactions to introduce different functional groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been studied for its antibacterial activity against various strains of bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . The compound has also been investigated for its potential use as an intermediate in the synthesis of other bioactive molecules. Additionally, it has applications in materials science, where it can be used as a building block for the synthesis of novel materials with unique properties .
Wirkmechanismus
The mechanism of action of 6-methoxy-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of bacterial cells. The compound’s ability to interact with this enzyme makes it a promising candidate for the development of new antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-N-methylnaphthalen-2-amine can be compared with other similar compounds, such as 6-methoxy-2-naphthylamine and 6-methoxy-2-naphthyl propanamide derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. For example, 6-methoxy-2-naphthyl propanamide derivatives have been studied for their antibacterial activity and have shown potent activity against various bacterial strains
Eigenschaften
Molekularformel |
C12H13NO |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
6-methoxy-N-methylnaphthalen-2-amine |
InChI |
InChI=1S/C12H13NO/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8,13H,1-2H3 |
InChI-Schlüssel |
ZRNCHJQPRZKNSE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.